molecular formula C21H25ClN6O2 B2653298 N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179384-27-0

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2653298
CAS No.: 1179384-27-0
M. Wt: 428.92
InChI Key: BMARSBNQLQTMPX-UHFFFAOYSA-N
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Description

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine core substituted with methoxyphenyl, morpholino, and tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of cyanuric chloride with 3-methoxyaniline to form an intermediate. This intermediate is then reacted with morpholine and m-toluidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a catalyst in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Known for its antitumor properties.

    2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2.ClH/c1-15-5-3-6-16(13-15)22-19-24-20(23-17-7-4-8-18(14-17)28-2)26-21(25-19)27-9-11-29-12-10-27;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARSBNQLQTMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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